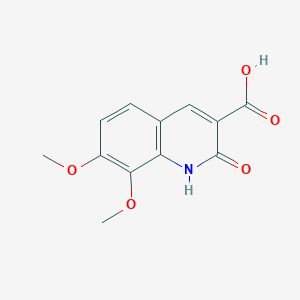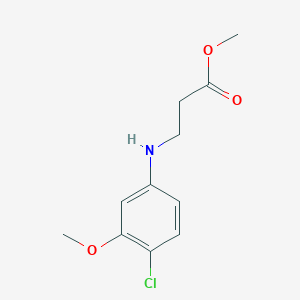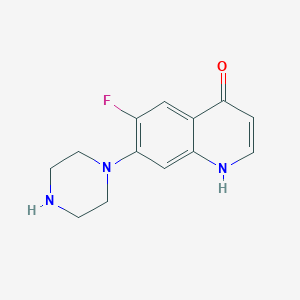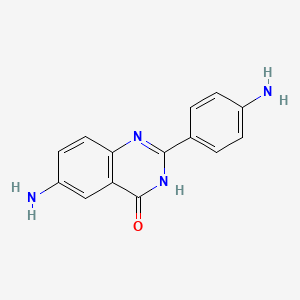
(6-Chloro-pyridazin-3-yl)-piperidin-4-yl-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Chloro-pyridazin-3-yl)-piperidin-4-yl-amine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a chlorinated pyridazine ring and a piperidine moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-pyridazin-3-yl)-piperidin-4-yl-amine hydrochloride typically involves multiple steps, including the preparation of the piperidine ring, chlorination of the pyridazine ring, and subsequent coupling reactions. The process often starts with the synthesis of piperidine, followed by a substitution reaction to introduce the chloro group on the pyridazine ring. The final step involves the coupling of the two intermediates under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Chloro-pyridazin-3-yl)-piperidin-4-yl-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group on the pyridazine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Applications De Recherche Scientifique
(6-Chloro-pyridazin-3-yl)-piperidin-4-yl-amine hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and as a tool for investigating cellular processes.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (6-Chloro-pyridazin-3-yl)-piperidin-4-yl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-Chloro-pyridazin-3-yl)-isothiourea hydrochloride
- 2-(6-Ethoxy-pyridazin-3-yl)-isothiourea hydrochloride
- 2-[4-(6-Ethoxy-pyridazin-3-ylsulfanyl)-6-ethylamino-[1,3,5]triazin-2-ylsulfanyl]-acetamide
Uniqueness
(6-Chloro-pyridazin-3-yl)-piperidin-4-yl-amine hydrochloride stands out due to its unique combination of a chlorinated pyridazine ring and a piperidine moiety. This structure imparts specific chemical and biological properties that make it valuable for various applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity, stability, and potential therapeutic benefits .
Propriétés
Numéro CAS |
1185312-21-3 |
|---|---|
Formule moléculaire |
C9H14Cl2N4 |
Poids moléculaire |
249.14 g/mol |
Nom IUPAC |
6-chloro-N-piperidin-4-ylpyridazin-3-amine;hydrochloride |
InChI |
InChI=1S/C9H13ClN4.ClH/c10-8-1-2-9(14-13-8)12-7-3-5-11-6-4-7;/h1-2,7,11H,3-6H2,(H,12,14);1H |
Clé InChI |
CCJSOYWTYJLALY-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1NC2=NN=C(C=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate](/img/structure/B11867438.png)

![5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11867464.png)










